molecular formula C24H20N6 B12586043 2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine CAS No. 306974-22-1

2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine

Cat. No.: B12586043
CAS No.: 306974-22-1
M. Wt: 392.5 g/mol
InChI Key: HQSNDROKUOFVMN-UHFFFAOYSA-N
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Description

2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core linked to pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine typically involves multi-step organic reactions. One common method includes the reaction of 1,4-phenylenebis(methylene) with pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMF or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloproteins. Additionally, its ability to participate in hydrogen bonding and π-π interactions allows it to interact with various biomolecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    1,1′-(1,4-Phenylenebis(methylene))bis(1H-pyrazole-3,5-dicarboxylic acid): Similar structure but with carboxylic acid groups.

    3,3′-(1,4-Phenylenebis(methylene))bis(1-allyl-1H-imidazol-3-ium): Contains imidazole rings instead of pyridine.

Uniqueness

2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine is unique due to its combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various research applications .

Properties

CAS No.

306974-22-1

Molecular Formula

C24H20N6

Molecular Weight

392.5 g/mol

IUPAC Name

2-[1-[[4-[(3-pyridin-2-ylpyrazol-1-yl)methyl]phenyl]methyl]pyrazol-3-yl]pyridine

InChI

InChI=1S/C24H20N6/c1-3-13-25-21(5-1)23-11-15-29(27-23)17-19-7-9-20(10-8-19)18-30-16-12-24(28-30)22-6-2-4-14-26-22/h1-16H,17-18H2

InChI Key

HQSNDROKUOFVMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CC3=CC=C(C=C3)CN4C=CC(=N4)C5=CC=CC=N5

Origin of Product

United States

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